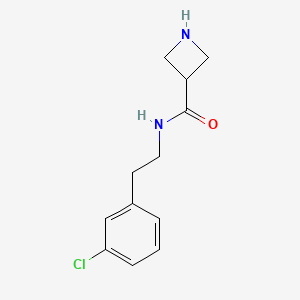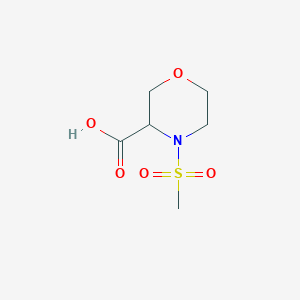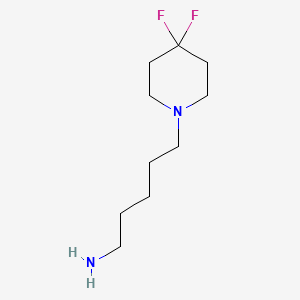
5-(4,4-Difluoro-piperidin-1-yl)-pentylamine
Overview
Description
5-(4,4-Difluoro-piperidin-1-yl)-pentylamine, also known as 1-Piperidinepentanenitrile, 4,4-difluoro-, is a chemical compound with the molecular formula C10H16F2N2 and a molecular weight of 202.24 .
Molecular Structure Analysis
The molecular structure of 5-(4,4-Difluoro-piperidin-1-yl)-pentylamine consists of a piperidine ring, which is a six-membered ring with one nitrogen atom, and a pentylamine chain. The piperidine ring in this compound is substituted at the 4,4- position with two fluorine atoms .Physical And Chemical Properties Analysis
The predicted boiling point of 5-(4,4-Difluoro-piperidin-1-yl)-pentylamine is 291.8±40.0 °C, and its predicted density is 1.08±0.1 g/cm3 . The compound’s pKa, a measure of its acidity, is predicted to be 5.74±0.10 .Scientific Research Applications
Piperine Derivatives and Corrosion Inhibition
Piperine derivatives, such as 5-(1,3-benzodioxol-5-yl)-1-(piperidin-1-yl) pent-2-en-1-one, have shown promising results as green corrosion inhibitors for iron surfaces. These derivatives interact with iron, forming complexes that inhibit corrosion effectively. Their quantum chemical properties, relevant to their potential as corrosion inhibitors, have been explored in detail (Belghiti et al., 2018).
Photocatalytic Degradation of Organic Compounds
Research has been conducted on the photocatalytic oxidation of various nitrogen- and sulfur-containing organic compounds, including piperidine derivatives, over UV-illuminated TiO2 films. This process results in the formation of both ammonium and nitrate ions, with the rate of formation being dependent on the nature of the nitrogen in the compound (Low et al., 1991).
Quantum Chemical and Molecular Dynamic Studies
The adsorption and corrosion inhibition properties of various piperidine derivatives on iron surfaces have been studied using quantum chemical calculations and molecular dynamics simulations. These studies help predict inhibition efficiencies and provide insights into the binding energies and reactivity parameters of these compounds (Kaya et al., 2016).
Synthesis and Crystal Structures
The synthesis and crystal structures of two piperine derivatives have been examined. The geometrical parameters of these compounds show similarities with piperine, indicating electron conjugation over their length. These studies help understand the molecular arrangement and potential applications of these compounds (Ezawa et al., 2020).
Efficient Synthesis of 3-Alkoxy-4,4-difluoropiperidines
Fluorinated piperidines with additional functional groups are important in agrochemical and pharmaceutical chemistry. Studies have been conducted on the synthesis of 3-alkoxy-4,4-difluoropiperidines, revealing methods for efficient synthesis and potential applications in these fields (Surmont et al., 2009).
properties
IUPAC Name |
5-(4,4-difluoropiperidin-1-yl)pentan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20F2N2/c11-10(12)4-8-14(9-5-10)7-3-1-2-6-13/h1-9,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZIOXBKABZNTJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(F)F)CCCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4,4-Difluoro-piperidin-1-yl)-pentylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-Ethanesulfonyl-4-(5-piperidin-2-yl-[1,3,4]oxadiazol-2-yl)-piperidine](/img/structure/B1400158.png)
![3-[(3-Phenylphenyl)methyl]-1-propylpiperazin-2-one](/img/structure/B1400160.png)
![N-[(5-chloro-2-methylphenyl)methyl]cyclopropanamine](/img/structure/B1400162.png)
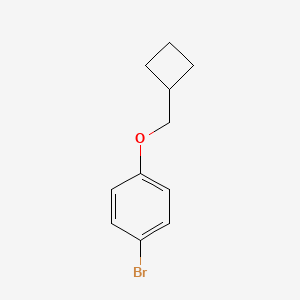

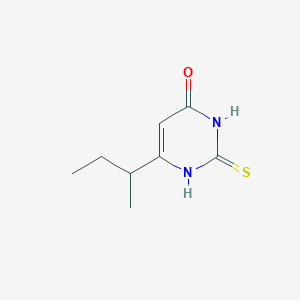
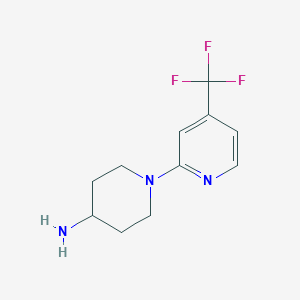
![ethyl 7-[(1E)-2-ethoxyprop-1-en-1-yl][1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1400171.png)

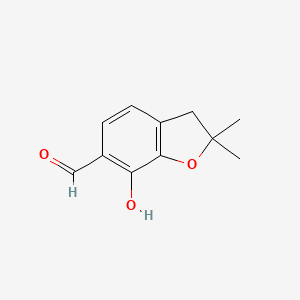
![L-Valine, N-[(2S)-2-amino-1-oxobutyl]-](/img/structure/B1400174.png)
